1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer Differentiation: Lipophilicity and Developability Profile
The 1,2,4-oxadiazole regioisomer (as in CAS 385388-85-2) confers approximately one order of magnitude higher lipophilicity (logD) compared to matched 1,3,4-oxadiazole pairs. In a systematic comparison of matched molecular pairs across the AstraZeneca collection, the 1,3,4-oxadiazole isomer consistently showed ~1 log unit lower logD than its 1,2,4-counterpart [1]. This elevated lipophilicity of the 1,2,4-isomer is also accompanied by differences in metabolic stability and hERG inhibition—parameters that collectively favor the 1,3,4-isomer for oral developability but make the 1,2,4-isomer potentially advantageous for CNS penetration where higher logD is desirable [1][2].
| Evidence Dimension | Lipophilicity (logD) — regioisomer comparison |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole regioisomer: ~1 log unit higher logD than matched 1,3,4-oxadiazole (systematic matched-pair analysis across AstraZeneca compound collection) [1] |
| Comparator Or Baseline | 1,3,4-oxadiazole matched pairs: ~1 log unit lower logD; superior metabolic stability, lower hERG inhibition, and higher aqueous solubility [1][2] |
| Quantified Difference | Approximately 10-fold difference in logD (one order of magnitude); significant differences in metabolic stability and hERG inhibition (direction: favoring 1,3,4-oxadiazole for oral safety; favoring 1,2,4-oxadiazole for membrane permeability/CNS access) [1] |
| Conditions | Matched molecular pair analysis; AstraZeneca corporate compound collection; computational and experimental logD determination; in vitro metabolic stability and hERG assays [1][2] |
Why This Matters
For CNS-targeted programs requiring higher membrane permeability, the 1,2,4-oxadiazole scaffold of CAS 385388-85-2 offers a therapeutically relevant physicochemical advantage over 1,3,4-oxadiazole alternatives, while for peripherally restricted oral agents demanding low hERG risk and high solubility, the 1,3,4-isomer would be preferred—making regioisomer selection a critical procurement decision point.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830. doi:10.1021/jm2013248. View Source
- [2] Goldberg K, Groombridge S, Hudson J, Leach AG, MacFaul PA, Pickup A, Poultney R, Scott JS, Svensson PH, Sweeney J. Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm. 2012;3(5):600-604. doi:10.1039/C2MD20054F. View Source
